molecular formula C19H21FN2O2 B2383612 N-(3-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034353-02-9

N-(3-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No.: B2383612
CAS No.: 2034353-02-9
M. Wt: 328.387
InChI Key: ZEGYCBRPPFXOKL-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a 3-fluorophenyl group and a 4-methoxypiperidin-1-yl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-fluoroaniline with 4-methoxypiperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then reacted with benzoyl chloride to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or methoxy group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for probing biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent in drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide
  • N-(3-bromophenyl)-4-(4-methoxypiperidin-1-yl)benzamide
  • N-(3-methylphenyl)-4-(4-methoxypiperidin-1-yl)benzamide

Uniqueness

N-(3-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-24-18-9-11-22(12-10-18)17-7-5-14(6-8-17)19(23)21-16-4-2-3-15(20)13-16/h2-8,13,18H,9-12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGYCBRPPFXOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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